molecular formula C6H11NO2 B152155 1-methyl-D-Proline CAS No. 58123-62-9

1-methyl-D-Proline

Cat. No. B152155
CAS RN: 58123-62-9
M. Wt: 129.16 g/mol
InChI Key: CWLQUGTUXBXTLF-RXMQYKEDSA-N
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Description

1-Methyl-D-Proline is a derivative of the amino acid proline, which is known for its unique cyclic structure that plays a crucial role in the folding of many proteins. The methylated form of proline, such as 1-methyl-D-proline, can be isolated from natural sources like young apple fruits, as suggested by the identification of a compound referred to as D1, which was found to be identical to γ-methyl proline .

Synthesis Analysis

The synthesis of proline derivatives, including 1-methyl-D-proline, can be achieved through various organic reactions. For instance, proline-catalyzed reactions have been developed to create beta-amino carbonyl compounds, which are valuable intermediates in the synthesis of amino alcohols and other compounds . Additionally, proline derivatives can be synthesized from D-glycals, as demonstrated by the creation of O-benzyl protected proline derivatives, which have applications in the synthesis of complex molecules like polysubstituted pyrrolizidines and bioactive pyrrolidines .

Molecular Structure Analysis

The molecular structure of proline derivatives, including 1-methyl-D-proline, is characterized by the presence of a methyl group attached to the proline ring. This modification can influence the conformational properties of the amino acid, as seen in the case of γ-(4S)-trifluoromethyl proline, which was found to have similar amide bond characteristics to proline itself . The unique cyclic structure of proline and its derivatives affects their positioning in the ribosomal active site during protein synthesis, distinguishing them from other amino acids .

Chemical Reactions Analysis

Proline and its derivatives are known to catalyze a variety of chemical reactions. For example, proline can catalyze α-aminoxylation reactions, which are important for synthesizing optically pure compounds and can lead to the creation of enantiomerically pure 1,2-diols . These reactions are part of a broader set of organocatalytic reactions that proline can facilitate, contributing to the synthesis of biologically active compounds and natural products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-D-proline would be influenced by its methylated structure. While specific details are not provided in the abstracts, it can be inferred that the methyl group would affect the compound's hydrophobicity, solubility, and reactivity. The empirical formula and elementary analysis of the compound isolated from apple fruits suggest a C6 compound with a composition that closely matches that of methyl proline . The presence of the methyl group could also impact the compound's ability to participate in organocatalytic reactions and its behavior in biological systems.

Scientific Research Applications

Methyl Proline in Plant Research

  • Young Apple Fruits : A study identified a compound from young Worcester Pearmain apples, initially thought to be a ‘new’ amino acid, as γ-methyl proline. This finding suggests the presence of methylated proline derivatives in fruits and their potential role in plant biochemistry (Hulme & Arthington, 1954).

Neurobiology

  • NMDA Receptor Activation : Research on CA1 hippocampal pyramidal cells showed that L-proline can induce cell firing and block responses to stimulation, suggesting a role in depolarization via NMDA receptors. This study contributes to understanding the neuroexcitatory and neurotoxic actions of proline-related compounds in neurological conditions like hyperprolinemia (Martin, Ault, & Nadler, 1992).

Genetics and Molecular Biology

  • Histone Modification : A study identified proline isomerization as a key histone modification. The proline isomerase Fpr4 catalyzes the isomerization of H3 proline P30 and P38, affecting gene expression and histone methylation, highlighting the significance of proline derivatives in genetic regulation (Nelson, Santos‐Rosa, & Kouzarides, 2006).

Agricultural Science

  • Plant Stress Resistance : Glycine betaine and proline accumulation in plants are linked to increased stress tolerance. This indicates the potential role of methylated prolines in improving plants' resilience against environmental stresses (Ashraf & Foolad, 2007).

Chemistry

  • Cyclization in Organic Synthesis : A study showcased the use of amino-zinc-ene-enolate cyclization for the synthesis of cis-3-substituted prolino-homotryptophane derivatives, illustrating the importance of proline derivatives in medicinal chemistry (Mothes, Lavielle, & Karoyan, 2008).

Biophysics

  • NMR Spectroscopy in Plant Studies : The estimation of proline and other compounds in plant extracts through nuclear magnetic resonance (NMR) spectroscopy highlights the role of proline derivatives in biophysical research (Jones, Naidu, Starr, & Paleg, 1986).

Cryobiology

  • Mammalian Oocyte Cryopreservation : Research on L-proline's cryoprotective properties in mouse oocyte cryopreservation suggests potential applications for proline derivatives in reproductive biology and cryopreservation techniques (Zhang et al., 2016).

Safety And Hazards

Safety data sheets suggest that exposure to 1-Methyl-D-Proline should be avoided. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised . In case of accidental release, it is recommended to avoid dust formation and to ensure adequate ventilation .

Future Directions

Further characterization of how proline metabolism is regulated during infection would provide new insights into the role of proline in pathogenesis . Biochemical and structural characterization of proline metabolic enzymes from different pathogens could lead to new tools for exploring proline metabolism during infection and possibly new therapeutic compounds .

properties

IUPAC Name

(2R)-1-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLQUGTUXBXTLF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357529
Record name 1-methyl-D-Proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-D-Proline

CAS RN

58123-62-9
Record name 1-methyl-D-Proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-methylpyrrolidine-2-carboxylic acid
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